4-amino-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-amino-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-fluorophenol with a suitable triazole precursor under specific conditions. One common method involves the use of hydrazine hydrate and absolute ethanol to facilitate the formation of the triazole ring .
Industrial Production Methods
For industrial production, the process may be optimized to ensure higher yields and cost-effectiveness. This often involves the use of inorganic bases to replace more hazardous reagents, such as potassium t-butoxide, to improve safety and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-amino-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur atom in the thiol group.
Reduction: This can affect the triazole ring or the phenoxy group.
Substitution: Commonly occurs at the amino or phenoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve nucleophiles like amines or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the triazole ring .
Scientific Research Applications
4-amino-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antifungal and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 4-amino-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-substituted-4-amino-1,2,4-triazole-3-thioesters: These compounds share a similar triazole-thiol structure and exhibit comparable biological activities.
2-aminothiazole derivatives: These compounds also contain a heterocyclic ring and are known for their anticancer properties.
Uniqueness
4-amino-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol is unique due to the presence of the fluorophenoxy group, which can enhance its biological activity and specificity. This structural feature distinguishes it from other triazole derivatives and contributes to its potential as a therapeutic agent .
Biological Activity
4-amino-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which is known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features:
- Triazole Ring: Essential for biological activity.
- Fluorophenoxy Group: Enhances lipophilicity and membrane permeability.
- Thiol Group: Contributes to reactivity and potential interactions with biological targets.
The biological activity of this compound primarily involves:
-
Antifungal Activity:
- The triazole ring inhibits ergosterol synthesis in fungal cell membranes, which is crucial for maintaining cell integrity. This mechanism is similar to other antifungal agents like fluconazole.
-
Antibacterial Action:
- The compound has shown activity against various bacterial strains by targeting key enzymes such as β-ketoacyl carrier protein synthase III (FabH) and β-ketoacyl ACP synthase I (KasA) in Mycobacterium tuberculosis (MTB). These enzymes are critical in fatty acid biosynthesis, making them valuable targets for antibacterial drugs .
- Anticancer Properties:
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
Case Studies
-
Anti-Tubercular Activity:
In a study assessing the anti-tubercular properties of various triazole derivatives, this compound demonstrated significant efficacy against both drug-sensitive and multi-drug-resistant strains of MTB at concentrations as low as 5.5 µg/mL . -
Antifungal Evaluation:
A series of related compounds were synthesized and tested for antifungal activity against several strains including Aspergillus flavus and Mucor species. The presence of specific substituents on the triazole ring enhanced antifungal activity significantly .
Properties
IUPAC Name |
4-amino-3-[(4-fluorophenoxy)methyl]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4OS/c10-6-1-3-7(4-2-6)15-5-8-12-13-9(16)14(8)11/h1-4H,5,11H2,(H,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AESMUDCEWIPGBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=NNC(=S)N2N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.